molecular formula C13H15ClO3 B3023952 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid CAS No. 951885-42-0

4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid

Cat. No. B3023952
CAS RN: 951885-42-0
M. Wt: 254.71 g/mol
InChI Key: AUTDNITZXHLUQS-UHFFFAOYSA-N
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Description

The compound of interest, 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid, is a chlorinated aromatic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. While the provided papers do not directly discuss this exact compound, they provide insights into similar chlorinated aromatic compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of chlorinated aromatic compounds often involves cyclization reactions, as well as the use of reagents that can introduce the chloro group into the aromatic ring. For instance, the synthesis of a related compound, methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, was achieved through a cyclization reaction of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate . This suggests that similar methods could be employed for the synthesis of 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is often characterized using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies . Similarly, the structure of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was elucidated using FT-IR, NMR, and single crystal X-ray structural analysis . These techniques could be applied to determine the molecular structure of 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid.

Chemical Reactions Analysis

Chlorinated aromatic compounds can undergo various chemical reactions, including interactions with DNA, as seen in the study of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, which showed intercalative DNA binding . Additionally, the reactivity of these compounds in different assays, such as the NBP assay for alkylating agents, can provide insights into their chemical behavior . These findings can inform the potential reactivity of 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid in biological systems or analytical procedures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds, such as their spectroscopic characteristics, NLO properties, and charge distributions, can be studied using computational methods like DFT calculations . For instance, the NLO properties and charge distributions of 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile were investigated, providing valuable information on the electronic properties of the molecule . These computational studies can be extended to predict the properties of 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the use of similar compounds to 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid in synthesizing novel heterocyclic compounds, which show potential in developing antibacterial activities. For instance, derivatives of aroylacrylic acids, pyridazinones, and furanones were synthesized using related compounds and tested for their antibacterial properties (El-Hashash et al., 2015).

Preparation of Halogenated Derivatives

Compounds structurally similar to 4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid have been used in the synthesis of various halogenated derivatives. These are synthesized through the nuclear halogenation of corresponding aryl-4-oxobutyric acids (Jojima et al., 1979).

Antimicrobial Activity Studies

The antimicrobial properties of derivatives of similar compounds have been explored. A series of new methyl esters were synthesized and their silver salts were studied for antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Gein et al., 2020).

Interaction with DNA and Biological Screening

The interaction of compounds like 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid with DNA and their biological activities, including cytotoxicity and antitumor activities, have been a subject of research. These studies contribute to understanding the potential biomedical applications of such compounds (Sirajuddin et al., 2015).

Oxidation and Environmental Detoxification

Related compounds have been used in studies focusing on the oxidation of pesticides in water, suggesting their role in environmental detoxification. This research provides insights into how these compounds can be used in removing harmful substances from water sources (Pignatello & Sun, 1995).

properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-8-6-9(14)4-5-10(8)11(15)7-13(2,3)12(16)17/h4-6H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTDNITZXHLUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)CC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901227674
Record name 4-Chloro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-methylphenyl)-2,2-dimethyl-4-oxobutyric acid

CAS RN

951885-42-0
Record name 4-Chloro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α,α,2-trimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901227674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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